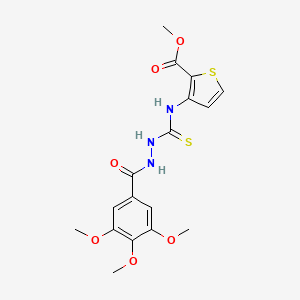

Methyl 3-((thioxo(((3,4,5-trimethoxyphenyl)carbonylamino)amino)methyl)amino)thiophene-2-carboxylate

Descripción

Methyl 3-((thioxo(((3,4,5-trimethoxyphenyl)carbonylamino)amino)methyl)amino)thiophene-2-carboxylate is a thiophene-based compound featuring a complex substitution pattern. The core structure includes a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 3-position with a thiourea-derived moiety. This compound’s structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and hydrogen-bonding interactions .

Propiedades

IUPAC Name |

methyl 3-[[(3,4,5-trimethoxybenzoyl)amino]carbamothioylamino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O6S2/c1-23-11-7-9(8-12(24-2)13(11)25-3)15(21)19-20-17(27)18-10-5-6-28-14(10)16(22)26-4/h5-8H,1-4H3,(H,19,21)(H2,18,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOFQAGKVDBMCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2=C(SC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of thiophene-2-carboxylate with appropriate reagents to introduce the thioxo and amino groups. The trimethoxyphenyl group can be introduced through a subsequent reaction with 3,4,5-trimethoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The thioxo group can be reduced to a thioketone or thioalcohol.

Substitution: : The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: : Sulfoxides or sulfones.

Reduction: : Thioketones or thioalcohols.

Substitution: : Various substituted thiophenes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: : As a building block for synthesizing more complex molecules.

Biology: : Studying the biological activity of thiophene derivatives.

Medicine: : Investigating potential therapeutic uses, such as anti-cancer properties.

Industry: : Use in the development of new materials or chemical processes.

Mecanismo De Acción

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets or pathways involved in disease processes. The trimethoxyphenyl group, in particular, is known for its pharmacophore properties, potentially interacting with various biological targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on substituents at the thiophene 3-position and the nature of the appended aromatic groups. Key comparisons include:

Physicochemical Properties

- Lipophilicity: The 3,4,5-trimethoxyphenyl group increases logP compared to unsubstituted analogs (e.g., methyl 3-amino-2-thiophenecarboxylate, logP ~1.5) .

- Stability : The thiourea bridge may confer susceptibility to hydrolysis under acidic or basic conditions, contrasting with more stable sulfamoyl or carboxamide derivatives .

Actividad Biológica

Methyl 3-((thioxo(((3,4,5-trimethoxyphenyl)carbonylamino)amino)methyl)amino)thiophene-2-carboxylate is a complex compound belonging to the class of thiophene derivatives. Thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of Methyl 3-((thioxo(((3,4,5-trimethoxyphenyl)carbonylamino)amino)methyl)amino)thiophene-2-carboxylate

The synthesis of methyl 3-((thioxo(((3,4,5-trimethoxyphenyl)carbonylamino)amino)methyl)amino)thiophene-2-carboxylate involves multiple steps including the formation of the thiophene ring and the introduction of functional groups that enhance its biological activity. The general synthetic pathway can be summarized as follows:

- Formation of Thiophene Ring : The initial step involves the preparation of thiophene-2-carboxylic acid derivatives.

- Functionalization : Subsequent reactions introduce the thioxo and amino functionalities which are crucial for the compound's biological properties.

- Methyl Esterification : The final step involves the methylation of the carboxylic acid to yield the methyl ester.

Antimicrobial Activity

Thiophene derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. A study involving related thiophene derivatives indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity Comparison

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Methyl 3-((thioxo...thiophene-2-carboxylate | TBD | XDR Salmonella Typhi |

| Ciprofloxacin | 0.5 | XDR Salmonella Typhi |

| 2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate | 3.125 | XDR Salmonella Typhi |

Anticancer Activity

The anticancer potential of thiophene derivatives has also been documented in various studies. Compounds similar to methyl 3-((thioxo(((3,4,5-trimethoxyphenyl)carbonylamino)amino)methyl)amino)thiophene-2-carboxylate have demonstrated activity against prostate cancer cell lines such as PC-3 .

Case Study: Anticancer Efficacy

In a comparative study, several thiophene derivatives were evaluated for their cytotoxic effects on PC-3 cells. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting substantial anticancer activity.

The biological activity of methyl 3-((thioxo(((3,4,5-trimethoxyphenyl)carbonylamino)amino)methyl)amino)thiophene-2-carboxylate can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar thiophene compounds have been shown to inhibit bacterial enzymes such as DNA gyrase and topoisomerase, crucial for bacterial replication .

- Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by disrupting cell cycle progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of thiophene derivatives. Key observations include:

- Substituent Effects : The presence of electron-donating groups (like methoxy groups in the phenyl ring) enhances antibacterial activity.

- Thioxo Group Role : The thioxo moiety is essential for maintaining biological activity through interactions with target sites.

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Methoxy Groups | Increase solubility and potency |

| Thioxo Group | Crucial for binding affinity |

Q & A

Q. Basic Characterization Techniques

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.84–3.91 ppm for methoxy groups, δ 6.47–8.68 ppm for aromatic protons) to verify substitution patterns and functional group integration .

- Mass Spectrometry : ESI-MS ([M+1]⁺ = 460.1) to confirm molecular weight and detect impurities .

- Elemental Analysis : Matching calculated (C, 60.12%; H, 5.48%) and experimental values (C, 59.96%; H, 5.38%) to assess purity .

What experimental assays are suitable for evaluating its biological activity in anticancer research?

Q. Basic Biological Evaluation

- Tubulin Polymerization Inhibition : Compare IC₅₀ values against colchicine in cell-free assays using purified tubulin .

- Cell Growth Inhibition : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine cytotoxicity. Methoxy substituents on the phenyl ring enhance activity by improving tubulin binding .

- Control Experiments : Include reference compounds (e.g., paclitaxel) and validate results with dose-response curves .

How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?

Q. Advanced Research Strategy

- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH₃ with -CF₃ or halogens) to evaluate electronic effects on tubulin binding .

- Thiourea Linker Optimization : Test alternative linkers (e.g., urea or hydrazide) to assess flexibility and hydrogen-bonding capacity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with tubulin’s colchicine-binding site and guide rational design .

How should researchers address contradictory data in biological assays, such as varying IC₅₀ values across studies?

Q. Advanced Data Analysis

- Reproducibility Checks : Re-synthesize compounds and re-test under standardized conditions (e.g., identical cell lines, assay protocols) .

- Purity Validation : Re-analyze batches via HPLC to rule out impurities (e.g., unreacted starting materials) affecting results .

- Mechanistic Studies : Use fluorescence polarization assays to directly measure tubulin binding affinity, bypassing cell-based variability .

What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Q. Advanced Methodological Guidance

- ADME Prediction : Use SwissADME or pkCSM to estimate solubility, permeability (e.g., Caco-2 cell model), and metabolic stability .

- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and cytochrome P450 inhibition risks .

- Quantum Mechanics : DFT calculations (e.g., Gaussian 09) to analyze electronic properties influencing reactivity and stability .

How can the compound’s stability under physiological conditions be assessed?

Q. Advanced Stability Studies

- pH-Dependent Degradation : Incubate in buffers (pH 2–8) at 37°C and monitor degradation via LC-MS over 24–72 hours .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures and identify labile functional groups .

- Light Sensitivity : Expose to UV-Vis light and track photodegradation products using HPLC-DAD .

What strategies can enhance the compound’s solubility for in vivo studies?

Q. Advanced Formulation Approaches

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the methyl ester position to improve aqueous solubility .

- Nanoparticle Encapsulation : Use PLGA nanoparticles or liposomes to increase bioavailability and reduce off-target effects .

- Co-Solvent Systems : Test DMSO/PEG-400/saline mixtures for injectable formulations while maintaining compound integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.